5-Bromo-6-(difluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(difluoromethyl)picolinic acid is a derivative of picolinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethyl)picolinic acid typically involves the bromination of 6-(difluoromethyl)picolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(difluoromethyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Bromo-6-(difluoromethyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(difluoromethyl)picolinic acid involves its interaction with molecular targets, such as enzymes and receptors. The presence of the bromine and difluoromethyl groups can influence its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Bromopicolinic Acid: Similar structure but lacks the difluoromethyl group.
6-(Trifluoromethyl)picolinic Acid: Similar structure but has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-Bromo-6-(difluoromethyl)picolinic acid is unique due to the presence of both bromine and difluoromethyl groups, which can enhance its reactivity and specificity in chemical reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H4BrF2NO2 |
---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
5-bromo-6-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-2-4(7(12)13)11-5(3)6(9)10/h1-2,6H,(H,12,13) |
InChI Key |
ZSLKKFCFGMESIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.